molecular formula C19H25NO4 B2581506 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232785-27-1

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2581506
CAS No.: 1232785-27-1
M. Wt: 331.412
InChI Key: ZATOABXUBXRFQO-UHFFFAOYSA-N
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Description

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({19})H({25})NO(_{4}) and a molecular weight of 331.41 g/mol . This compound is characterized by the presence of both phenol and amine functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 6-ethoxyphenol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. A common approach involves the use of formaldehyde as a linking agent to form the methylene bridge between the two aromatic rings.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO({3})).

    Reducing Agents: Sodium borohydride (NaBH({2})) with a palladium catalyst.

    Substitution Reagents: Halogens (Cl({2})), nitrating agents (HNO(_{3})).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol: Similar structure but with methyl groups instead of ethoxy groups.

    2-{[(2,5-Diethoxyphenyl)amino]methyl}-4-ethoxyphenol: Similar structure but with different positioning of the ethoxy groups.

Uniqueness

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy groups and the methylene bridge provides distinct properties compared to its analogs.

Properties

IUPAC Name

2-[(2,5-diethoxyanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-12,20-21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATOABXUBXRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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